molecular formula C14H18N2O8 B013772 2-Nitrophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside CAS No. 23646-67-5

2-Nitrophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside

Cat. No.: B013772
CAS No.: 23646-67-5
M. Wt: 342.3 g/mol
InChI Key: PXMQUEGJJUADKD-RGDJUOJXSA-N
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Description

2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is a synthetic glycoside derivative. This compound is widely used in biochemical research as a substrate for detecting and characterizing specific enzymes, particularly α-N-acetylgalactosaminidase. Its structure includes a nitrophenyl group, which is chromogenic, making it useful for various analytical applications.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2-Nitrophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside is the enzyme α-N-acetylgalactosaminidase . This enzyme plays a crucial role in the metabolism of glycosides, which are bioactive molecules that strongly influence human health .

Mode of Action

The compound acts as a substrate for α-N-acetylgalactosaminidase . It undergoes enzymatic hydrolysis, a process facilitated by the enzyme . The interaction between the compound and its target enzyme results in the cleavage of the glycosidic bond, leading to the release of 2-nitrophenol and N-acetyl-α-D-galactosaminide .

Biochemical Pathways

The action of this compound affects the glycoside metabolism pathway . This pathway involves the breakdown of glycosides into their constituent sugars and aglycones. The downstream effects include the release of sugars that can be further metabolized for energy production or other cellular processes .

Result of Action

The molecular effect of the compound’s action is the cleavage of the glycosidic bond . This results in the release of 2-nitrophenol and N-acetyl-α-D-galactosaminide . On a cellular level, this can influence various processes, including energy production and other metabolic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and activity level of α-N-acetylgalactosaminidase can impact the compound’s action . Furthermore, factors such as pH, temperature, and the presence of other molecules can affect the enzyme’s activity and, consequently, the compound’s efficacy and stability .

Biochemical Analysis

Biochemical Properties

2-Nitrophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside is a convenient substrate used to detect and characterize α-N-acetylgalactosaminidase . It interacts with the enzyme β-N-acetylhexosaminidase (Hex) from Penicillium oxalicum CCF 1959 . The enzyme shows high chemo-and regioselectivity towards the β-anomeric N-acetylgalactosamine (GalNAc) derivative .

Cellular Effects

The specific cellular effects of this compound are not fully understood and require further research. Similar compounds have been used as inhibitors of O-linked glycosylation in a variety of cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes. For instance, it is used in the selective removal of the β-anomer using specific enzymatic hydrolysis . The kinetic measurements of the hydrolytic reaction showed that the enzyme was not inhibited by the substrate or reaction products .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented and require further investigation. It is known that the immobilized Hex retained 97% of the initial activity after ten repeated uses and 90% of the initial activity after 18 months of storage at 4 °C .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented and require further investigation. It is known that it interacts with the enzyme β-N-acetylhexosaminidase (Hex) from Penicillium oxalicum CCF 1959 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside involves a combination of chemical and biocatalytic steps. Initially, an anomeric mixture is synthesized chemically. This mixture is then subjected to selective enzymatic hydrolysis to remove the β-anomer, leaving the desired α-anomer . The enzyme β-N-acetylhexosaminidase from Penicillium oxalicum is commonly used due to its high chemo- and regioselectivity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of immobilized enzymes in lens-shaped polyvinyl alcohol hydrogel capsules has been reported to provide a biocatalyst with excellent storage and operational stability .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside primarily undergoes hydrolytic reactions. These reactions are catalyzed by specific enzymes, such as α-N-acetylgalactosaminidase .

Common Reagents and Conditions: The hydrolytic reactions typically involve the use of immobilized β-N-acetylhexosaminidase under controlled conditions. The enzyme is not inhibited by the substrate or reaction products, ensuring efficient hydrolysis .

Major Products Formed: The major product formed from the hydrolysis of 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is 2-acetamido-2-deoxy-α-D-galactopyranose, along with the release of the nitrophenyl group .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is unique due to its specific use as a substrate for α-N-acetylgalactosaminidase. Its high chemo- and regioselectivity, along with its stability when immobilized, makes it particularly valuable for enzymatic assays and diagnostic applications .

Properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMQUEGJJUADKD-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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